3-Bromo-6,7-dihydro-4H-pyrazolo[5,1-C][1,4]oxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-6,7-dihydro-4H-pyrazolo[5,1-C][1,4]oxazine is a useful research compound. Its molecular formula is C6H7BrN2O and its molecular weight is 203.039. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
The compound 3-Bromo-6,7-dihydro-4H-pyrazolo[5,1-C][1,4]oxazine has been a subject of interest in the field of chemical synthesis. Lindsay-Scott and Rivlin-Derrick (2019) demonstrated a method for the regiocontrolled synthesis of 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazines. This process involves multiple steps starting from commercially available pyrazoles, leading to heterocyclic scaffolds with varied substitution patterns (Lindsay-Scott & Rivlin-Derrick, 2019). Similarly, Abonía et al. (2010) developed an efficient three-step synthesis method for novel 6,7-dihydro-1H,4H-pyrazolo[3,4-d][1,3]oxazine derivatives, highlighting the versatility of these compounds in chemical synthesis (Abonía et al., 2010).
Structural Analysis and Characterization
Castillo et al. (2009) explored the structural characteristics of various 7-benzyl-3-tert-butyl-1-phenylpyrazolo[3,4-d][1,3]oxazines, providing insights into their molecular interactions and hydrogen bonding structures (Castillo et al., 2009). Additionally, the work by Zheng and Zhao (2011) on the single-crystal structure of 6-(4-Chlorophenyl)-2-(4-methoxyphenyl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine contributes to understanding the crystallographic properties of such compounds (Zheng & Zhao, 2011).
Pharmacological and Biological Applications
In the pharmacological domain, Abdel-Magid (2017) highlighted the potential of 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine derivatives as inhibitors of Phosphodiesterase 4B (PDE-4B), suggesting their applicability in treating central nervous system, metabolic, autoimmune, and inflammatory diseases (Abdel-Magid, 2017).
Novel Heterocyclic Systems and Reactions
Mahmoud et al. (2017) and Romashov et al. (2010) have contributed to the field by synthesizing novel fused oxazine compounds and investigating their chemical and pharmacological activities, as well as exploring the [3+2] cycloaddition reactions of 3-bromo-5,6-dihydro-4H-1,2-oxazine N-oxides (Mahmoud et al., 2017); (Romashov et al., 2010).
Mechanism of Action
While the specific mechanism of action for “3-Bromo-6,7-dihydro-4H-pyrazolo[5,1-C][1,4]oxazine” is not mentioned in the available literature, related pyrazolo[5,1-C][1,4]oxazine derivatives have been studied for their inhibitory activities against TRKA, a member of the receptor tyrosine kinase (RTK) family .
Future Directions
The future directions for research on “3-Bromo-6,7-dihydro-4H-pyrazolo[5,1-C][1,4]oxazine” and its derivatives could involve further exploration of their biological activities, potential applications in medicinal chemistry, and development of more efficient synthesis methods. The potential of these compounds as TRK inhibitors suggests they could be of interest in the development of new treatments for diseases such as cancer .
Properties
IUPAC Name |
3-bromo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c7-5-3-8-9-1-2-10-4-6(5)9/h3H,1-2,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUYWLEYGTFTTMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C(C=NN21)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.